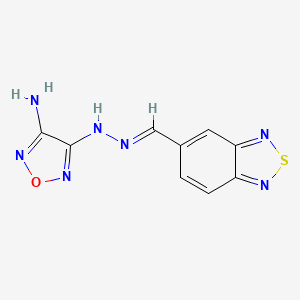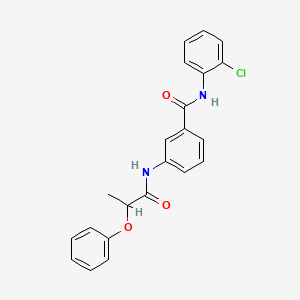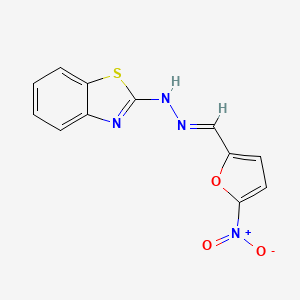![molecular formula C14H12IN3O2 B3872817 2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide](/img/structure/B3872817.png)
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Vue d'ensemble
Description
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is a complex organic compound that features a benzamide core substituted with hydroxy and iodine groups, along with a pyridinylideneamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide typically involves the condensation of 2-hydroxy-5-iodobenzamide with an appropriate pyridine derivative under controlled conditions. One reported method involves the use of a deep eutectic solvent as both the solvent and catalyst, which facilitates the reaction under sonication . This method is efficient, yielding the desired product in good to excellent yields (83-98%) within a short reaction time (10-15 minutes) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as deep eutectic solvents, suggests a scalable and environmentally friendly approach. The recovery and reuse of the solvent further enhance the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The iodine substituent can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents due to their ability to interact with biological targets.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and iodine substituents, along with the pyridinylideneamino moiety, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-5-iodobenzamide: Shares the benzamide core with hydroxy and iodine substituents but lacks the pyridinylideneamino moiety.
2-hydroxy-5-iodopyridine: Contains the hydroxy and iodine groups on a pyridine ring instead of a benzamide core.
Uniqueness
The uniqueness of 2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzamide and pyridinylideneamino moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O2/c1-9(12-4-2-3-7-16-12)17-18-14(20)11-8-10(15)5-6-13(11)19/h2-8,19H,1H3,(H,18,20)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFYICPYVBUOC-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)I)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)I)O)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B3872749.png)
![(NE)-N-[(1,3-diphenylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3872753.png)
![N-{1-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B3872767.png)
![3-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B3872772.png)

![N-[3-(anilinocarbonyl)-4-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3872789.png)
![2-[4-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B3872794.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3872802.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B3872804.png)


![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3872823.png)

![3'-{1-[3-(dimethylamino)propyl]-1H-pyrazol-3-yl}-2-biphenylcarbonitrile](/img/structure/B3872842.png)
